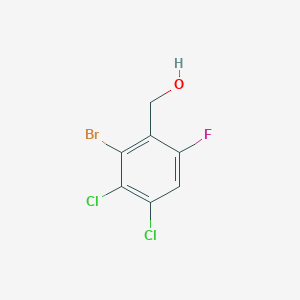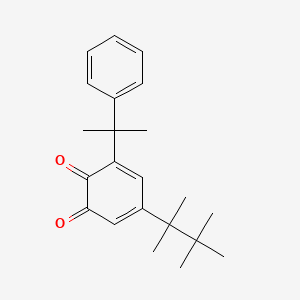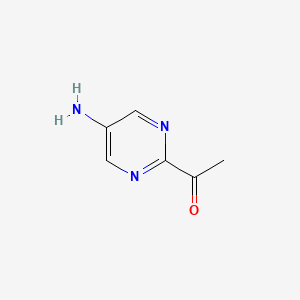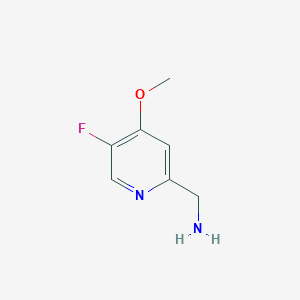
2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol is an organic compound that belongs to the class of benzyl alcohols It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a hydroxyl group (-OH) attached to the benzylic carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol typically involves multiple steps, starting from a suitable benzene derivative. One common method involves the electrophilic aromatic substitution reactions to introduce the bromine, chlorine, and fluorine atoms onto the benzene ring. The hydroxyl group can be introduced through a benzylic oxidation reaction.
Electrophilic Aromatic Substitution: This step involves the introduction of bromine, chlorine, and fluorine atoms onto the benzene ring. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol can undergo various chemical reactions, including:
Substitution: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Benzyl alcohol derivatives
Substitution: Various substituted benzyl alcohols
Aplicaciones Científicas De Investigación
2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol depends on its specific application
Electrophilic Substitution: The halogen atoms can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds.
Oxidation-Reduction: The hydroxyl group can undergo oxidation-reduction reactions, affecting the compound’s reactivity and interactions with other molecules.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, leading to the formation of new functional groups and altering the compound’s properties.
Comparación Con Compuestos Similares
2-Bromo-3,4-dichloro-6-fluorobenzyl Alcohol can be compared with other similar compounds, such as:
2-Bromo-3,4-dichlorobenzyl Alcohol: Lacks the fluorine atom, which may affect its reactivity and applications.
3,4-Dichloro-6-fluorobenzyl Alcohol:
2-Bromo-6-fluorobenzyl Alcohol: Lacks the chlorine atoms, resulting in distinct reactivity and applications.
The presence of bromine, chlorine, and fluorine atoms in this compound makes it unique and valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C7H4BrCl2FO |
|---|---|
Peso molecular |
273.91 g/mol |
Nombre IUPAC |
(2-bromo-3,4-dichloro-6-fluorophenyl)methanol |
InChI |
InChI=1S/C7H4BrCl2FO/c8-6-3(2-12)5(11)1-4(9)7(6)10/h1,12H,2H2 |
Clave InChI |
QWVOUBDSABJLRD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)Br)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)


![6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13665354.png)

![3-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665367.png)




![3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)

